(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
[3-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;;/h1-3H,4,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNRQSQBXPVKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697178 | |
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250443-60-7 | |
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of Cyanohydrins
The primary synthetic route involves reductive amination between cyanohydrins and pyridin-2-yl-methylamine derivatives. A patented method details the reaction of 3-(trifluoromethyl)pyridine-2-carbaldehyde with a cyanohydrin under basic conditions, followed by reduction using sodium cyanoborohydride (NaBHCN). The process is conducted at room temperature in tetrahydrofuran (THF), with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base to maintain a pH of 8–9. Critical to minimizing side reactions is the addition of iron sulfate (FeSOHO), which complexes residual cyanide ions. This method achieves yields exceeding 70% after purification.
Functionalization of Pyridine Intermediates
Alternative approaches focus on modifying pre-functionalized pyridine cores. VulcanChem outlines a two-step process:
-
Nitration and Reduction : Introduction of an amino group via nitration of 3-(trifluoromethyl)pyridine followed by catalytic hydrogenation.
-
Hydrochloride Formation : Treatment with hydrochloric acid to precipitate the dihydrochloride salt.
This route emphasizes the electron-withdrawing effect of the trifluoromethyl group, which enhances the reactivity of the pyridine ring toward electrophilic substitution.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reductive amination proceeds optimally in polar aprotic solvents such as THF or dimethylformamide (DMF). Trials comparing THF and DMF revealed that THF minimizes byproduct formation, likely due to its lower polarity reducing unintended nucleophilic attacks. Reaction temperatures are maintained at 20–25°C to balance reaction kinetics and stability of the reducing agent.
Catalytic and Stoichiometric Considerations
The stoichiometry of NaBHCN is critical. A 1.2:1 molar ratio of NaBHCN to the imine intermediate ensures complete reduction without excess reagent decomposition. Catalytic FeSOHO (0.1 equiv) is added post-reduction to sequester cyanide ions, improving purity by 15–20%.
Workup and Purification Strategies
Extraction and Washing
Post-reaction mixtures are diluted with dichloromethane (DCM) and washed with water to remove inorganic salts. A repeated wash with brine enhances phase separation, reducing emulsion formation. The organic layer is subsequently dried over sodium sulfate and concentrated under vacuum.
Chromatographic Purification
Crude product purification employs silica gel chromatography using a gradient of ethyl acetate in hexanes (10% to 50%). For higher purity, reverse-phase HPLC (C18 column) with acetonitrile/water (+0.1% trifluoroacetic acid) is utilized, achieving >95% purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of methyl-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
The primary structural variations among analogues involve:
- Position of the trifluoromethyl group (3-, 4-, or 5-position on the pyridine ring).
- Additional substituents (e.g., chloro, methyl).
- Salt form (hydrochloride vs. dihydrochloride).
Table 1: Key Structural and Physicochemical Comparisons
*Similarity scores (0–1) based on structural overlap .
†Calculated based on molecular formula.
Key Observations:
Substituent Position Effects: The 3-CF₃ isomer (target compound) is electronically distinct from 4-CF₃ and 5-CF₃ analogues due to the proximity of the -CF₃ group to the aminomethyl moiety. This may influence hydrogen bonding, solubility, and receptor binding .
Salt Form: Dihydrochloride salts (e.g., 1303968-41-3) have higher molecular weights and improved aqueous solubility compared to monohydrochloride forms .
Additional Substituents :
- The 3-Cl-5-CF₃ derivative introduces a chloro group, which may alter metabolic stability or toxicity profiles .
Research Findings and Challenges
- Purity and Availability : The target compound is available at 95% purity, while analogues like (4-CF₃-pyridin-2-yl)methanamine dihydrochloride are less commonly cataloged .
Biological Activity
(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound characterized by a pyridine ring with a trifluoromethyl group and an amine group. Its molecular formula is CHClFN, indicating the presence of two hydrochloride groups that enhance its solubility and stability in aqueous environments. The trifluoromethyl group is known for its electron-withdrawing properties, influencing the compound's reactivity and interaction with biological targets.
Structural Characteristics
The unique structure of this compound contributes significantly to its biological activity. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and enhancing bioavailability. The amine group allows for nucleophilic interactions, while the pyridine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules .
The mechanism of action involves the compound's interaction with various enzymes and receptors, potentially modulating their activity. The trifluoromethyl group enhances binding affinity to specific molecular targets, which is crucial for its pharmacological effects. Studies have shown that the compound can influence metabolic pathways and neurological functions through these interactions .
Enzyme Interactions
Research indicates that this compound exhibits significant interaction with various enzymes. Computer-aided predictions suggest potential affinity towards metabolic enzymes and receptors involved in neurological signaling pathways. These interactions may lead to therapeutic applications in treating diseases such as depression and anxiety .
Case Studies
- Antidepressant Activity : A study explored the compound's potential as an antidepressant by examining its effects on serotonin uptake. Results indicated that modifications to the trifluoromethyl group could enhance its potency compared to non-fluorinated analogs .
- Enzyme Inhibition : Another investigation focused on the compound's role as an enzyme inhibitor, particularly in metabolic pathways related to drug metabolism. The findings suggested that it could effectively inhibit specific cytochrome P450 enzymes, impacting drug interactions and efficacy.
Structure-Activity Relationship (SAR)
The analysis of structure-activity relationships (SAR) has been instrumental in understanding how variations in substituents on the pyridine ring affect biological activity. Modifications to the pyridine structure can yield derivatives with enhanced profiles, suggesting that careful design can optimize therapeutic effects .
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Pyridinemethanamine | Pyridine ring with an amine group | Basic amine properties |
| 4-(Trifluoromethyl)pyridine | Similar trifluoromethyl substitution | Different position affects reactivity |
| 2-Aminopyridine | Amino group at position 2 | Potentially different biological activity |
| 5-Fluoro-2-pyridinamine | Fluoro substitution at position 5 | May exhibit different pharmacological effects |
This table illustrates how variations in substituents on the pyridine ring can lead to distinct chemical behaviors and biological activities.
Computational Studies
Recent computational studies have employed molecular docking techniques to predict binding interactions between this compound and various proteins involved in signaling pathways. These studies highlight its potential as a lead compound in drug discovery, particularly for conditions requiring targeted modulation of enzyme activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-(trifluoromethyl)pyridine-2-carbaldehyde with ammonia under hydrogenation conditions (e.g., H₂/Pd-C) yields the primary amine, followed by dihydrochloride salt formation using HCl in ethanol . Key intermediates like halogenated pyridines (e.g., 2-chloro-3-trifluoromethylpyridine) may require coupling with ammonia or protected amine precursors. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification by column chromatography are critical to isolate the free base before salt formation .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- NMR : Look for distinct signals:
- ¹H NMR : A singlet for the -CF₃ group (δ ~120-125 ppm in ¹⁹F NMR) and aromatic protons (δ ~7.5-8.5 ppm).
- ¹³C NMR : The trifluoromethyl carbon appears as a quartet (J ≈ 30-40 Hz) near δ ~122-125 ppm.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ for the free base (calc. for C₇H₈F₃N₂: 193.06). Exact mass analysis (e.g., HRMS) is essential to confirm molecular formula .
- HPLC : Use a C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
Q. What are the solubility and stability considerations for this compound in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility : The dihydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol), but poorly soluble in non-polar solvents (e.g., hexane). For biological assays, prepare stock solutions in water or DMSO and dilute in buffer .
- Stability : Store at -20°C under inert atmosphere (N₂/Ar) to prevent hygroscopic degradation. Monitor decomposition via NMR or LC-MS over time; acidic conditions (pH <3) enhance stability .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which polarizes the pyridine ring and directs electrophilic substitution to the 5-position. Computational studies (e.g., DFT calculations) can quantify this effect via molecular electrostatic potential (MEP) maps. Experimentally, compare reaction rates of trifluoromethylated vs. methylated analogs in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions to assess electronic impacts .
Q. What strategies address challenges in regioselective functionalization of the pyridine ring?
- Methodological Answer :
- Directed C-H Activation : Use directing groups (e.g., -NH₂, -Bpin) to achieve regioselective halogenation or cross-coupling at the 5-position. For example, install a boronate ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron) .
- Protection/Deprotection : Temporarily protect the amine group (e.g., as a tert-butoxycarbonyl (Boc) derivative) to prevent unwanted side reactions during functionalization .
Q. How can researchers elucidate the compound’s mechanism of action in biological or catalytic systems?
- Methodological Answer :
- Kinetic Studies : Perform time-resolved assays (e.g., enzyme inhibition) with varying substrate concentrations to determine inhibition constants (Kᵢ) and mechanism (competitive vs. non-competitive).
- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic pathways or binding interactions via MS or NMR .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases) and validate with mutagenesis studies .
Contradictions and Caveats
- Synthetic Routes : suggests THF and Et₃N as standard solvents/bases, while highlights chloroformate intermediates for similar compounds. Researchers should optimize conditions based on precursor availability .
- Stability Data : Some sources (e.g., ) recommend inert storage, whereas others ( ) emphasize pH-dependent stability. Conduct preliminary stability tests under intended experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
